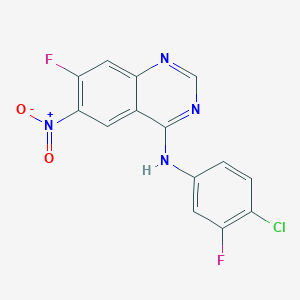

N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Description

N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS: 162012-67-1) is a quinazoline derivative with a molecular formula of C₁₄H₇ClF₂N₄O₂ and a molecular weight of 336.68 g/mol. Key physical properties include a melting point of 242–244°C, boiling point of 489°C, and a purity ≥98% (HPLC). It serves as a critical intermediate in organic synthesis, particularly in the development of biologically active compounds such as kinase inhibitors and antimicrobial agents . The structure features a nitro group at position 6, a fluorine atom at position 7, and a 4-chloro-3-fluorophenylamino group at position 4 of the quinazoline core. These substituents contribute to its electron-withdrawing properties and influence its reactivity in subsequent synthetic modifications .

Properties

Molecular Formula |

C14H7ClF2N4O2 |

|---|---|

Molecular Weight |

336.68 g/mol |

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C14H7ClF2N4O2/c15-9-2-1-7(3-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) |

InChI Key |

QXBNYJKEECMYRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 7-Fluoro-6-nitroquinazolin-4(3H)-one

- Reagent: Thionyl chloride (SOCl₂)

- Catalyst: Catalytic DMF

- Solvent: Solvent-free (neat conditions)

- Process: Excess SOCl₂ reacts with isomerically pure 7-fluoro-6-nitroquinazolin-4(3H)-one to yield 4-chloro-7-fluoro-6-nitroquinazoline (IV)

The reaction involves nucleophilic substitution of the carbonyl oxygen with thionyl chloride, forming an acyl chloride intermediate that cyclizes to the chlorinated quinazoline.

- High yield (~90-95%) reported

- Simplified purification by distillation of excess SOCl₂

Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline

- Reagent: 3-Chloro-4-fluoroaniline

- Solvent: 2-Propanol

- Catalyst: N,N-Dimethylaniline (to facilitate nucleophilic attack)

- Temperature: 25°C

- Time: 6 hours

Formation of 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline (V) with yields exceeding 90%.

- Reaction monitored via TLC

- Aqueous work-up involves multiple washes to remove impurities

Formation of the Target Compound via One-Pot Reaction

- The process involves reacting 7-fluoro-6-nitroquinazolin-4(3H)-one with 3-chloro-4-fluoroaniline directly in a single vessel, reducing the need for isolating intermediates.

- The reaction proceeds through nucleophilic substitution at the 4-position, forming the amino derivative.

- Reagent ratios: n (compound 4): n (4-chloro-3-fluoroaniline) = 1:1.2

- Solvent: Isopropanol

- Temperature: Room temperature (~25°C)

- Reaction time: 6 hours

- Yields up to 95% reported, with process simplification and fewer purification steps

Reduction and Final Functionalization

- Catalysts: Raney Nickel or Pd/C

- Solvent: Tetrahydrofuran (THF)

- Conditions: Hydrogen atmosphere, mild temperature (~25°C)

- Conversion of nitro groups to amino groups, yielding the final compound N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-aminoquinazoline-4-amine

Data Tables and Optimization Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Chlorination | SOCl₂, DMF | Neat | Reflux | 1-2 hours | 90-95 | Excess SOCl₂ removed by distillation |

| 2. Nucleophilic substitution | 3-Chloro-4-fluoroaniline | 2-Propanol | 25°C | 6 hours | >90 | Monitored by TLC |

| 3. One-pot coupling | Compound 4 + aniline | Isopropanol | 25°C | 6 hours | 95 | Optimized feed ratio |

| 4. Hydrogenation | Raney Ni | THF | RT | 2 hours | Quantitative | Complete reduction of nitro groups |

Research Insights and Methodological Advancements

Recent research emphasizes the importance of reaction condition optimization to maximize yields and reduce environmental impact. For example, the use of solvent-free conditions during chlorination minimizes waste, while mild temperatures during substitution reactions prevent side reactions. The adoption of one-pot synthesis significantly streamlines the process, reducing time and cost.

Furthermore, mechanistic studies suggest that the electronic effects of substituents on the quinazoline core influence reactivity, with electron-withdrawing groups like nitro and fluoro facilitating nucleophilic attack at specific positions. The strategic use of catalysts and reagent ratios has been shown to improve selectivity and yield.

Biological Activity

N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.68 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including inhibition of various kinases involved in cancer progression.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.68 g/mol |

| CAS Number | 162012-67-1 |

| Purity | >95% (HPLC) |

Research indicates that compounds within the quinazoline family, including this compound, exhibit potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial for blocking cancer cell proliferation and survival.

Inhibitory Activity :

The compound has shown promising results in various studies:

- IC50 Values : The compound demonstrated IC50 values ranging from 5 nM to 28 nM against different cancer cell lines, indicating strong potency compared to standard EGFR inhibitors like gefitinib and lapatinib .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups (like chloro and fluoro) on the aniline ring enhances the anti-proliferative activity of quinazoline derivatives. Specifically:

- Chloro and Fluoro Substituents : These groups improve binding affinity to the EGFR active site, which is critical for their anticancer efficacy .

- Positioning : The substitution at the 4-position with a chloro group and at the 3-position with a fluoro group has been associated with increased biological activity .

Case Studies

- EGFR Inhibition : A study reported that modifications in the quinazoline structure significantly affected its binding affinity to EGFR. The compound demonstrated effective inhibition in cell lines with EGFR mutations, showcasing its potential as a targeted therapy for resistant cancer forms .

- Anticancer Activity : In vitro assays revealed that this compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's ability to induce apoptosis in these cells further underscores its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

The following table summarizes structural and functional differences between N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine and related compounds:

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Nitro Group at Position 6 : Common in all nitro-containing derivatives, this group enhances electrophilicity, facilitating nucleophilic substitution reactions. For example, in , the 7-fluoro group is replaced with a thioether to improve thiol-mediated binding in biological systems .

- Methoxy/Thioether: Methoxy groups () enhance solubility, whereas thioether linkages () may improve membrane permeability .

- Morpholine Derivatives: Compounds with morpholinopropoxy groups () exhibit higher molecular weights (~574 g/mol) and improved pharmacokinetic profiles due to morpholine’s hydrophilic nature .

Pharmacological Implications

- Kinase Inhibition : Morpholine-containing derivatives (e.g., CAS 1502829-45-9) are designed to target ATP-binding pockets in kinases, leveraging hydrogen bonding with the morpholine oxygen .

- Antimicrobial Activity: Quinoline analogs () with benzyloxy or phenoxyethoxy groups demonstrate antibacterial efficacy, suggesting structural flexibility in targeting diverse enzymes .

- Solubility and Bioavailability : Hydroxyl and methoxy groups () increase aqueous solubility, critical for oral bioavailability, while nitro groups may limit solubility due to hydrophobicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with high yield and purity?

- Methodology : Use a multi-step synthesis starting with quinazoline core functionalization. Key steps include:

- Nitro group introduction : Nitration at the 6-position using fuming HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .

- Fluorination : Selective halogenation via nucleophilic aromatic substitution (SNAr) with KF in DMF at 120°C .

- Amine coupling : React 4-chloro-3-fluoroaniline with the activated quinazoline intermediate (e.g., via Buchwald-Hartwig coupling) under Pd catalysis .

Q. How to characterize the compound’s structural integrity and confirm regioselectivity of substituents?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and nitro/fluoro group positions (e.g., δ ~8.5 ppm for quinazoline protons) .

- X-ray crystallography : Use SHELX programs for single-crystal structure determination to resolve ambiguities in substituent positioning .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 376.04) .

Q. What protocols ensure reliable assessment of compound purity for in vitro assays?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA in H₂O) to achieve >98% purity .

- Elemental analysis : Verify C, H, N, Cl, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for kinase inhibition potential?

- Experimental design :

- Kinase profiling : Screen against EGFR, HER2, and mutant kinases using competitive binding assays (e.g., ADP-Glo™ kinase assays) .

- Molecular docking : Use AutoDock Vina to model interactions between the nitro group and kinase ATP-binding pockets .

Q. What strategies resolve contradictions between computational ADME predictions and experimental pharmacokinetic data?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .

- Caco-2 permeability : Assess membrane permeability to predict oral bioavailability .

- Computational refinement : Adjust QSAR models using experimental logP and solubility data to improve predictive accuracy .

Q. How to optimize reaction conditions for regioselective fluorination in scaled-up synthesis?

- DoE approach : Vary temperature, solvent (e.g., DMF vs. DMSO), and fluoride source (KF vs. CsF) to maximize 7-fluoro selectivity .

- In situ monitoring : Use FT-IR to track intermediate formation and minimize byproducts (e.g., di-fluorinated derivatives) .

Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?

- Degradation studies : Perform stress testing (pH 1–13, 40°C) and analyze degradants via LC-MS/MS. Nitro group reduction to amine is a common pathway .

- Kinetic analysis : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.